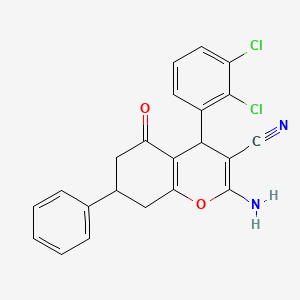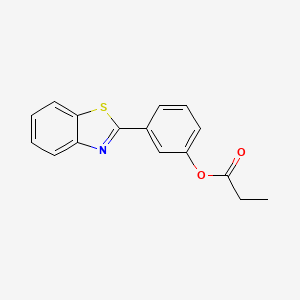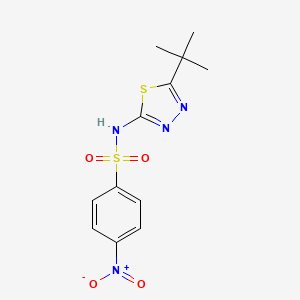
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide, also known as TBN, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBN belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. Inhibition of carbonic anhydrase activity has been found to be beneficial in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell proliferation. In addition, this compound has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. This compound has also been found to exhibit anticonvulsant activity by modulating the activity of ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive, making it accessible to researchers with limited budgets. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical reactions with other compounds in the lab. This compound is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide. One area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, epilepsy, and Alzheimer's disease. Another area of research is the development of this compound as a diagnostic tool for Alzheimer's disease. Further studies are also needed to elucidate the mechanism of action of this compound and to investigate its potential interactions with other compounds. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It exhibits antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities and has potential as a diagnostic tool for Alzheimer's disease. This compound has advantages and limitations for lab experiments and has several future directions for research. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 242-244°C. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-12(2,3)10-13-14-11(21-10)15-22(19,20)9-6-4-8(5-7-9)16(17)18/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWRVTXHWSPXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-isopropyl-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5033195.png)


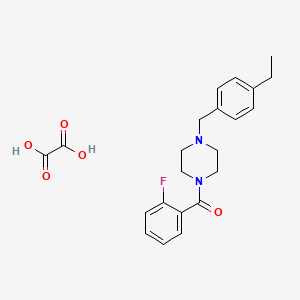
![6-(3-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033213.png)
![(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5033228.png)
![5-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5033235.png)
![2-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}ethanol](/img/structure/B5033255.png)
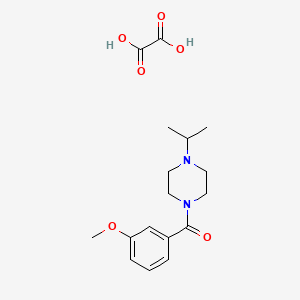
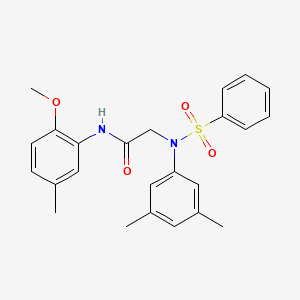
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033282.png)
